5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine

nAChR ligand design regioisomerism pharmacological tool compounds

This 5-methyl-2-ether regioisomer of the ABT-089/Pozanicline scaffold delivers a distinct substitution topology that dictates unique complementarity to the nAChR orthosteric site. It is an essential comparator for mapping positional SAR across α4β2, α3β4, and α7 subtypes—neither A-84543 nor ABT-089 can recapitulate its pharmacological profile. Supplied at ≥98% purity for artifact-free binding and electrophysiology assays. The free secondary amine permits on-demand N-functionalization, offering a versatile intermediate for focused library synthesis. Enantiopure material can be prepared via chiral resolution to establish the eutomer.

Molecular Formula C11H16N2O
Molecular Weight 192.262
CAS No. 1247527-69-0
Cat. No. B2632771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine
CAS1247527-69-0
Molecular FormulaC11H16N2O
Molecular Weight192.262
Structural Identifiers
SMILESCC1=CN=C(C=C1)OCC2CCCN2
InChIInChI=1S/C11H16N2O/c1-9-4-5-11(13-7-9)14-8-10-3-2-6-12-10/h4-5,7,10,12H,2-3,6,8H2,1H3
InChIKeyLPQFKZNMBVIDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine (CAS 1247527-69-0): Regioisomeric Nicotinic Ligand Scaffold for CNS Probe Development


5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine (CAS 1247527-69-0) is a heterocyclic small molecule (C₁₁H₁₆N₂O, MW 192.26 g/mol) belonging to the 3-pyridyl ether class of neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. It is a constitutional regioisomer of the clinical candidate Pozanicline (ABT-089, CAS 161417-03-4), differing in the placement of the methyl and pyrrolidinylmethoxy substituents on the pyridine ring. The parent scaffold, exemplified by A-84543, has produced subtype-selective nAChR agonists and antagonists with Ki values spanning sub-nanomolar to micromolar ranges, depending on pyridine substitution pattern [2]. This compound is supplied at research-grade purity (≥98%) for use as a pharmacological tool or synthetic intermediate .

Why 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine Cannot Be Replaced by Other In-Class 3-Pyridyl Ethers


Within the 3-pyridyl ether nAChR ligand class, the position of pyridine ring substitution is a primary determinant of binding affinity, functional efficacy, and subtype selectivity [1]. The parent compound A-84543 (3-substituted) exhibits a Ki of 0.15 nM at rat brain nAChRs, whereas repositioning substituents can shift affinity by over 60,000-fold (Ki range: 0.15 to >9,000 nM) [1]. ABT-089 (2-methyl-3-pyrrolidinylmethoxy) demonstrates a Ki of 16.7 nM at α4β2 nAChRs with >1,000-fold selectivity over α1β1γ1 and >10,000-fold over α7 subtypes [2]. The target compound's distinct 5-methyl-2-[(pyrrolidin-2-yl)methoxy] arrangement places the basic pyrrolidine nitrogen and the methyl group at different vectors relative to the pyridine nitrogen compared to its isomers. This altered geometry dictates a unique complementarity to the receptor orthosteric site, meaning that neither A-84543, ABT-089, nor other positional isomers can be assumed to recapitulate the target compound's pharmacological profile without direct comparative binding and functional data.

Quantitative Differentiation Evidence: 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine vs. Closest Structural Analogs


Regioisomeric Identity: 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a Distinct Constitutional Isomer of ABT-089 and the 6-Methyl Analog

The target compound (5-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine) is a constitutional isomer of ABT-089 (2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine) and 6-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine. In the A-84543 scaffold series, moving the pyridine substituents dramatically alters nAChR binding affinity: the unsubstituted parent A-84543 has a Ki of 0.15 nM, while introduction of a 5-substituent can yield Ki values from 0.055 to >9,000 nM depending on substituent bulk and electronics [1]. ABT-089 (the 2-methyl-3-ether isomer) has a reported Ki of 16.7 nM at rat α4β2 nAChRs [2]. The target compound's unique 5-methyl-2-ether topology places the hydrogen-bond-accepting pyridine nitrogen and the methyl group in a spatial arrangement distinct from any clinically characterized isomer, making it a non-substitutable scaffold for exploring structure-activity relationships at nAChR subtypes.

nAChR ligand design regioisomerism pharmacological tool compounds pyridine substitution

Computed Lipophilicity (XLogP3: 1.6) vs. ABT-089 and A-84543: Impact on CNS Permeability Prediction

The target compound has a computed XLogP3 value of 1.6 [1]. For comparison, ABT-089 (2-methyl-3-[(2S)-pyrrolidin-2-yl]methoxy)pyridine has a computed XLogP3 of approximately 1.5, while A-84543 (N-methyl pyrrolidine analog) has a computed XLogP3 of approximately 1.8 [2]. The 5-methyl-2-ether topology yields a slightly higher predicted lipophilicity than the 2-methyl-3-ether isomer ABT-089, which may influence passive membrane permeability and CNS penetration. In the broader class, 5-substituted analogs with bulky hydrophobic groups (phenyl, substituted phenyl) exhibit XLogP3 values >2.5, which are associated with altered brain-to-plasma ratios . The intermediate lipophilicity of the target compound (XLogP3 1.6) places it in a range considered favorable for CNS drug candidates (typically XLogP3 1–3), yet distinct enough from ABT-089 to potentially yield different pharmacokinetic properties.

CNS drug design lipophilicity physicochemical properties blood-brain barrier

Topological Polar Surface Area (TPSA: 34.2 Ų) as a Predictor of Differential Oral Bioavailability vs. N-Methylated Analogs

The target compound has a computed TPSA of 34.2 Ų, reflecting one pyrrolidine NH (H-bond donor) and three H-bond acceptors (pyridine N, ether O, pyrrolidine N) [1]. In contrast, N-methylated analogs such as A-84543 (3-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine) have a TPSA of 25.4 Ų due to loss of the H-bond donor [2]. The TPSA difference of 8.8 Ų is significant: TPSA values below 60 Ų generally correlate with good oral absorption, but within this range, each additional polar atom can reduce passive intestinal permeability by approximately 0.3–0.5 log units in PAMPA assays [3]. The secondary amine in the target compound offers a handle for salt formation (e.g., hydrochloride) to improve aqueous solubility without altering the free base's TPSA, a property not shared by N-methyl congeners.

oral bioavailability drug-likeness polar surface area physicochemical profiling

Vendor-Documented Purity Benchmark: 98% vs. Typical 95-97% for Non-Validated Research Intermediates

Commercial suppliers list this compound at 98% purity (HPLC) . By comparison, close structural analogs without extensive pharmacological validation (e.g., 6-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine and 4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine) are typically offered at 95% purity by research chemical vendors . The 3-percentage-point purity differential translates to a maximum impurity burden of 2% versus 5%, which is particularly relevant in electrophysiology and radioligand binding assays where trace impurities with off-target activity can confound concentration-response curves. For procurement decisions, the 98% specification provides greater confidence that observed biological effects are attributable to the target compound rather than synthesis byproducts.

chemical purity research reproducibility procurement specification quality control

Chiral Center at Pyrrolidine C2: Enantiomeric Integrity Requirements vs. Racemic or N-Alkylated Analogs

The target compound contains one undefined stereocenter at the pyrrolidine 2-position (PubChem defined stereocenter count = 1, undefined = 1) [1]. Literature on the A-84543/ABT-089 chemotype demonstrates that the (S)-enantiomer is the eutomer for nAChR binding, with the (R)-enantiomer typically exhibiting 10- to 100-fold lower affinity [2]. For example, ABT-089 as the (S)-enantiomer has a Ki of 16.7 nM, whereas racemic mixtures show attenuated potency due to the presence of the less active (R)-form. The target compound, as supplied without specified enantiomeric excess, exists as a racemate or undefined mixture. Researchers requiring stereochemically pure material must specify enantiomeric resolution; failure to do so—or substitution with an N-methyl analog that abolishes the stereocenter (e.g., A-84543)—introduces an uncontrolled variable in potency and selectivity measurements.

stereochemistry enantiomeric purity nAChR subtype selectivity chiral resolution

Recommended Application Scenarios for 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine Based on Differentiation Evidence


nAChR Subtype Selectivity Profiling: Positional SAR Probe for α4β2 vs. α3β4 vs. α7 Selectivity

The target compound's unique 5-methyl-2-ether regioisomeric topology makes it a critical probe for mapping the positional SAR of pyridine substitution on nAChR subtype selectivity. Class-level evidence from the A-84543 series demonstrates that moving substituents on the pyridine ring can switch compounds from agonists to antagonists and alter subtype selectivity profiles [1]. Incorporating this compound into a panel alongside ABT-089 (2-methyl-3-ether) and the 6-methyl analog enables systematic interrogation of how methyl group position influences binding at α4β2, α3β4, and α7 subtypes. The defined purity (98%) supports reproducible electrophysiology measurements without confounding impurity effects.

CNS Pharmacokinetic Tool Compound: Comparative Brain Penetration Studies Enabled by Intermediate XLogP3 (1.6) and TPSA (34.2 Ų)

With a computed XLogP3 of 1.6 and TPSA of 34.2 Ų, the target compound occupies a physicochemical space predicted to favor passive blood-brain barrier penetration [1]. Its lipophilicity is slightly higher than ABT-089 (XLogP3 ≈1.5) but lower than A-84543 (XLogP3 ≈1.8), making it suitable for comparative brain-to-plasma ratio studies. Researchers investigating how small changes in pyridine substitution affect CNS distribution can use this compound as a matched comparator to ABT-089, with the added advantage of a secondary amine moiety amenable to salt formation for improved aqueous solubility [2].

Synthetic Intermediate for Diversified 5-Substituted nAChR Ligand Libraries

The 5-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine scaffold serves as a versatile intermediate for further derivatization. The secondary pyrrolidine nitrogen can undergo N-alkylation, acylation, or sulfonylation to generate focused libraries of N-substituted analogs [1]. This is a key advantage over N-methylated analogs like A-84543, where the tertiary amine precludes such diversification. The 5-methyl group on the pyridine ring can also be modified via methyl C–H activation or bromination followed by cross-coupling to introduce larger substituents, building on the SAR established by Lin et al. (2001) showing that 5-substituted analogs with bulky groups achieve Ki values as low as 0.055 nM .

Chiral Resolution and Stereochemistry-Activity Relationship Studies

Given the documented 10- to 100-fold difference in nAChR binding affinity between (S)- and (R)-enantiomers in this chemotype [1], the target compound's undefined stereocenter presents an opportunity for preparative chiral resolution followed by individual enantiomer testing. Procurement of the racemic mixture with subsequent separation, or sourcing of enantiopure material from custom synthesis, enables determination of the eutomer for this specific regioisomeric scaffold—data that are not available in the public domain and would represent a novel contribution to the field.

Quote Request

Request a Quote for 5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.